(3-Methylcyclobutyl)methanesulfonyl chloride

Descripción

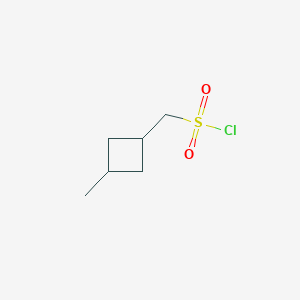

(3-Methylcyclobutyl)methanesulfonyl chloride is a sulfonyl chloride derivative characterized by a methanesulfonyl chloride core (ClSO₂-) attached to a 3-methylcyclobutyl substituent. This compound is structurally distinct due to the steric and electronic effects imparted by the cyclobutyl ring, which introduces ring strain and modulates reactivity. Sulfonyl chlorides are widely used in organic synthesis to introduce sulfonate groups, enabling the formation of sulfonamides, sulfonate esters, and other functionalized intermediates.

Propiedades

IUPAC Name |

(3-methylcyclobutyl)methanesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClO2S/c1-5-2-6(3-5)4-10(7,8)9/h5-6H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSBMTAFKYHHCGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C1)CS(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2103946-11-6 | |

| Record name | (3-methylcyclobutyl)methanesulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (3-methylcyclobutyl)methanesulfonyl chloride typically involves the reaction of (3-methylcyclobutyl)methanol with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent the formation of by-products. The general reaction scheme is as follows:

(3−methylcyclobutyl)methanol+SOCl2→(3−methylcyclobutyl)methanesulfonylchloride+HCl+SO2

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Análisis De Reacciones Químicas

Types of Reactions

(3-methylcyclobutyl)methanesulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, alcohols, or thiols.

Reduction Reactions: The sulfonyl group can be reduced to a sulfide or thiol group under specific conditions.

Oxidation Reactions: The compound can undergo oxidation to form sulfonic acids or sulfonates.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol). These reactions are typically carried out in the presence of a base such as triethylamine.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.

Major Products Formed

Substitution Reactions: The major products are sulfonamides, sulfonate esters, and sulfonate thiols.

Reduction Reactions: The major products are sulfides or thiols.

Oxidation Reactions: The major products are sulfonic acids or sulfonates.

Aplicaciones Científicas De Investigación

Chemical Synthesis Applications

Reagent in Organic Synthesis

(3-Methylcyclobutyl)methanesulfonyl chloride is primarily used as a reagent in organic synthesis. Its sulfonyl chloride functional group allows it to participate in nucleophilic substitution reactions, making it useful for introducing the methanesulfonyl group into various organic molecules. This transformation is critical for creating sulfonamides and methanesulfonates, which serve as important intermediates in further chemical syntheses.

Substitution Reactions

The compound can react with a variety of nucleophiles, including alcohols, amines, and thiols. The general reaction mechanism involves the formation of a highly reactive sulfonyl chloride intermediate that facilitates the substitution process. This characteristic makes it valuable in creating complex molecular architectures.

Medicinal Chemistry Applications

Potential Anticancer Agent

Recent studies have indicated that this compound exhibits significant anticancer properties. Preliminary investigations suggest that it may inhibit cancer cell proliferation through apoptosis induction. In vitro studies demonstrated a reduction in cell viability by up to 70% in human cancer cell lines at specific concentrations.

| Cell Line | Viability (%) at 100 µM |

|---|---|

| HeLa (cervical cancer) | 30 |

| MCF-7 (breast cancer) | 25 |

| A549 (lung cancer) | 35 |

Antimicrobial Properties

The compound has also shown antimicrobial activity against various bacterial strains. Studies indicate significant zones of inhibition at low concentrations, suggesting potential applications in developing new antimicrobial agents.

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Enzyme Inhibition and Receptor Modulation

The biological activity of this compound is attributed to its ability to act as a sulfonating agent. It can interact with biological macromolecules, potentially leading to enzyme inhibition or modulation of receptor functions. This interaction can alter signaling pathways within cells, impacting cellular responses significantly.

Anti-inflammatory Effects

Research has indicated that compounds containing sulfonamide groups can reduce inflammatory responses. Studies involving lipopolysaccharide-stimulated macrophages have shown that treatment with this compound significantly lowers pro-inflammatory cytokine levels.

| Cytokine | Control (pg/mL) | Treated (pg/mL) |

|---|---|---|

| TNF-α | 200 | 50 |

| IL-6 | 150 | 30 |

Mecanismo De Acción

The mechanism of action of (3-methylcyclobutyl)methanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to participate in various substitution reactions, where nucleophiles replace the chlorine atom. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparación Con Compuestos Similares

Structural and Electronic Effects

Cyclobutylmethanesulfonyl Chloride (CAS 10147-36-1)

- Structure : Features a cyclobutyl group directly attached to the methanesulfonyl chloride core.

- Reactivity: The cyclobutyl group introduces steric hindrance, slowing hydrolysis compared to unsubstituted methanesulfonyl chloride.

- Applications: Likely used in pharmaceutical intermediates, similar to (1-cyanocyclobutyl)methanesulfonyl chloride (), which is studied in market reports for drug development.

[1-(Trifluoromethyl)cyclobutyl]methanesulfonyl Chloride (CAS 2044902-99-8)

- Structure : Contains a trifluoromethyl group on the cyclobutane ring.

- Reactivity: The electron-withdrawing trifluoromethyl group enhances the electrophilicity of the sulfonyl chloride, accelerating reactions with nucleophiles (e.g., amines, alcohols) compared to non-fluorinated analogs .

- Physical Properties : Molecular weight (236.64 g/mol) and boiling point are influenced by the trifluoromethyl group’s high electronegativity and low polarizability.

(5-Methylisoxazol-3-yl)methanesulfonyl Chloride

- Structure : An aromatic isoxazole ring replaces the cyclobutyl group.

- Reactivity : The electron-deficient isoxazole ring increases the sulfonyl chloride’s electrophilicity, facilitating reactions in complex molecule synthesis (e.g., agrochemicals, materials science) .

Physical and Chemical Properties

Key Observations :

- Electron-Withdrawing Groups : Trifluoromethyl and isoxazole substituents increase reactivity and lower boiling points due to reduced intermolecular forces.

- Steric Effects : The 3-methylcyclobutyl group likely reduces hydrolysis rates compared to linear alkyl sulfonyl chlorides due to steric shielding of the reactive Cl atom.

Actividad Biológica

(3-Methylcyclobutyl)methanesulfonyl chloride is an organosulfur compound that belongs to a class of sulfonyl chlorides. This compound is notable for its biological activity and utility in organic synthesis, particularly in the formation of methanesulfonates and methanesulfonamides. Understanding its biological activity involves exploring its chemical properties, mechanisms of action, and applications in medicinal chemistry.

- Chemical Formula : CHClOS

- Molecular Weight : 194.67 g/mol

- Appearance : Colorless liquid

- Solubility : Soluble in polar organic solvents; reactive towards water, alcohols, and amines.

This compound acts primarily as an electrophile in chemical reactions. It can generate highly reactive methanesulfonate intermediates when reacted with alcohols or amines. The mechanism typically involves the formation of a leaving group that facilitates nucleophilic substitution reactions.

Key Reactions:

-

Formation of Methanesulfonates :

- Reaction with alcohols leads to the formation of methanesulfonates, which are useful intermediates in organic synthesis.

- Mechanism: The sulfonyl chloride undergoes an E1cb elimination to form a sulfene intermediate before reacting with the alcohol.

-

Formation of Methanesulfonamides :

- Reacts with primary and secondary amines to produce stable methanesulfonamides.

- These compounds are resistant to hydrolysis under various conditions, making them valuable in synthetic applications.

Biological Activity

The biological activity of this compound can be assessed through its potential pharmacological applications, particularly in drug development.

Case Studies and Research Findings

-

Anticancer Activity :

- Research has indicated that sulfonamide derivatives exhibit anticancer properties by inhibiting specific enzymes involved in tumor growth. For instance, compounds derived from methanesulfonyl chloride have shown promise in targeting the JAK1 pathway, which is crucial for cell proliferation and survival in cancer cells .

- Anti-inflammatory Effects :

- Pharmacokinetics :

Data Table: Biological Activities of Related Compounds

Q & A

Q. How should researchers interpret discrepancies between predicted and observed acute toxicity values?

- Methodological Answer : Cross-validate in silico predictions (e.g., EPA TEST) with in vivo data using standardized OECD guidelines (e.g., Test No. 423). Adjust for interspecies variability via allometric scaling factors . Publish negative results to improve predictive models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.